molecular formula C13H11ClN2O4S B2951800 N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 330467-05-5

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B2951800
M. Wt: 326.75
InChI Key: JOPBLYMEUHDGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical research. This compound is a sulfonamide derivative that contains a nitro group and a chloromethyl group on the phenyl ring. NBD-Cl is a highly reactive compound that can covalently bind to amino groups in proteins, peptides, and other biomolecules.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of the reagent and the amino group of the target biomolecule. This results in the formation of a stable adduct that can be detected by fluorescence spectroscopy. The fluorescence properties of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide are due to the presence of a conjugated system of double bonds in the phenyl ring. Upon excitation with light of a suitable wavelength, N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide emits fluorescence in the green-yellow region of the spectrum.

Biochemical And Physiological Effects

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with cellular components or affect cellular functions. However, it should be noted that the use of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide in biological systems may have unintended effects on the behavior of the target biomolecule. For example, the covalent modification of a protein by N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide may alter its activity, stability, or interactions with other proteins.

Advantages And Limitations For Lab Experiments

The main advantages of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide as a fluorescent labeling reagent are its high reactivity, specificity, and sensitivity. N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can label proteins and peptides with high efficiency and selectivity, allowing for the detection of low-abundance biomolecules. In addition, N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can be used in a wide range of experimental conditions, including in vitro and in vivo studies. However, there are also some limitations to the use of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide. One potential issue is the potential for non-specific labeling of other amino groups in the target biomolecule, leading to false-positive results. Another limitation is the potential for photobleaching of the fluorophore, which can reduce the signal-to-noise ratio of the experiment.

Future Directions

There are many potential future directions for the use of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide in scientific research. One area of interest is the development of new methods for the selective labeling of specific amino acid residues in proteins, such as cysteine or histidine. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide in live-cell imaging studies, where the reagent can be used to visualize protein dynamics and localization in real-time. Finally, the development of new fluorescent labeling reagents with improved properties, such as higher photostability or increased sensitivity, is an ongoing area of research in the field of biochemical imaging.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 4-chloro-3-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the amino group of the aniline. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide is a versatile fluorescent labeling reagent that can be used to study a wide range of biological processes. One of the main applications of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide is in the labeling of proteins and peptides for biochemical and biophysical studies. N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can react with the amino groups of lysine residues in proteins, resulting in the formation of a covalent bond between the protein and the fluorophore. This allows for the visualization and quantification of protein-protein interactions, protein-ligand interactions, and protein conformational changes.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(8-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBLYMEUHDGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide

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